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molecular formula C17H20N2O B6328486 2-[3-(Benzyloxy)phenyl]piperazine CAS No. 65709-22-0

2-[3-(Benzyloxy)phenyl]piperazine

Cat. No. B6328486
M. Wt: 268.35 g/mol
InChI Key: ICJURDHRGFXZDP-UHFFFAOYSA-N
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Patent
US04166180

Procedure details

The glyoxal obtained as above was dissolved in a mixture of 180 ml. of methanol and 30 ml. of benzene. To the solution, 5.25 g. of anhydrous ethylene diamine was added with stirring. After stirring for a further 30 mins. at room temperature, 4.2 g. of sodium borohydride was added to the mixture little by little under ice cooling. After the completion of the addition, stirring was continued for 1.5 hr. at room temperature. To the residue obtained by removing the solvent, water was added to dissolve the residue. The aqueous solution was extracted with chloroform. The chloroform layer was washed with water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=O.[CH3:5][OH:6].[CH2:7]([NH2:10])[CH2:8][NH2:9].[BH4-].[Na+].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH2:5]([O:6][C:13]1[CH:14]=[C:15]([CH:3]2[CH2:1][NH:10][CH2:7][CH2:8][NH:9]2)[CH:16]=[CH:17][CH:18]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
as above was dissolved in a mixture of 180 ml
STIRRING
Type
STIRRING
Details
After stirring for a further 30 mins
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
After the completion of the addition
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
To the residue obtained
CUSTOM
Type
CUSTOM
Details
by removing the solvent, water
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C1NCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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